molecular formula C8H7N3 B096035 2-(1H-Imidazol-2-yl)pyridine CAS No. 18653-75-3

2-(1H-Imidazol-2-yl)pyridine

Cat. No. B096035
CAS RN: 18653-75-3
M. Wt: 145.16 g/mol
InChI Key: SZXUTTGMFUSMCE-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)pyridine is a chemical compound that has been used in the development of contrast agents to improve diagnostic accuracy . These agents are typically small, hydrophilic gadolinium (III) based chelates .


Synthesis Analysis

A series of 2-(1H-imidazol-2-yl)pyridine derivatives have been designed and synthesized . These compounds were screened for BRAF kinase inhibitory activity . Furthermore, a set of thirty-one (31) potent 2-(1H-imidazol-2-yl)pyridine derivatives was synthesized and biologically evaluated for BRAF kinase inhibitory activity . The reported compounds have shown remarkable biological activities against the A375 melanoma cell line .


Molecular Structure Analysis

The molecular formula of 2-(1H-Imidazol-2-yl)pyridine is C8H7N3 . Its molecular weight is 145.16 g/mol . The InChI string is InChI=1S/C8H7N3/c1-2-4-9-7 (3-1)8-10-5-6-11-8/h1-6H, (H,10,11) .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2-(1H-Imidazol-2-yl)pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Imidazol-2-yl)pyridine include a molecular weight of 145.16 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has one rotatable bond count .

Scientific Research Applications

Potential V600E-BRAF Inhibitors

2-(1H-Imidazol-2-yl)pyridine derivatives have been computationally evaluated as potential inhibitors of V600E-BRAF, a major protein target involved in various types of human cancers . The docking studies exhibited that these compounds have shown competing inhibition of V600E-BRAF kinase with vemurafenib at the active site and revealed better pharmacological properties based on Lipinski’s and Veber’s drug-likeness rules for oral bioavailability and ADMET properties .

High-Temperature Spin Crossover in Iron(II) Complexes

Iron(II) coordination compounds containing 2,6-bis(1H-imidazol-2-yl)pyridine have been synthesized and studied using various spectroscopy methods, as well as X-ray diffraction and static magnetic susceptibility methods . These complexes exhibit a high-temperature spin crossover, which is a property of interest in the field of materials science .

Key Component in Functional Molecules

Imidazoles, including 2-(1H-Imidazol-2-yl)pyridine, are key components to functional molecules that are used in a variety of everyday applications . They are often used in the synthesis of various heterocyclic compounds .

Interaction with DNA/HSA and Antitumor Activity

Some complexes containing 2-(1H-Imidazol-2-yl)pyridine have been found to interact with DNA and human serum albumin (HSA), showing potential antitumor activity . The results of gel electrophoresis experiments indicated that DNA was oxidatively cleaved by these complexes in a concentration-dependent manner .

Safety and Hazards

The safety and hazards of 2-(1H-Imidazol-2-yl)pyridine are not well-documented .

properties

IUPAC Name

2-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUTTGMFUSMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343363
Record name 2-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-2-yl)pyridine

CAS RN

18653-75-3
Record name 2-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Imidazol-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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